A-286501

Description

Properties

CAS No. |

483341-15-7 |

|---|---|

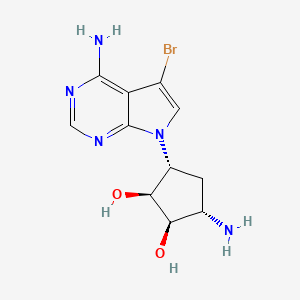

Molecular Formula |

C11H14BrN5O2 |

Molecular Weight |

328.17 g/mol |

IUPAC Name |

(1S,2R,3S,5R)-3-amino-5-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol |

InChI |

InChI=1S/C11H14BrN5O2/c12-4-2-17(6-1-5(13)8(18)9(6)19)11-7(4)10(14)15-3-16-11/h2-3,5-6,8-9,18-19H,1,13H2,(H2,14,15,16)/t5-,6+,8+,9-/m0/s1 |

InChI Key |

FKFYQPGMXTXSTC-LWIVVEGESA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=C(C3=C(N=CN=C32)N)Br)O)O)N |

Canonical SMILES |

C1C(C(C(C1N2C=C(C3=C(N=CN=C32)N)Br)O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

A-286501 N7-((1'R,2'S,3'R,4'S)-2',3'-dihydroxy-4'-amino-cyclopentyl)-4-amino-5-bromo-pyrrolo(2,3-a)pyrimidine |

Origin of Product |

United States |

Foundational & Exploratory

A-83-01: A Technical Guide to its Mechanism of Action in Stem Cell Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the small molecule A-83-01 and its pivotal role in stem cell research. A-83-01 is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of stem cell fate. By modulating this pathway, A-83-01 has become an indispensable tool for maintaining pluripotency, enhancing reprogramming efficiency, and directing stem cell differentiation. This document details the mechanism of action, provides quantitative data on its efficacy, outlines key experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action: Inhibition of the TGF-β Superfamily Type I Receptors

A-83-01 exerts its effects by selectively targeting the ATP-binding site of the type I serine/threonine kinase receptors of the TGF-β superfamily. Specifically, it is a potent inhibitor of:

-

ALK5 (TGF-β type I receptor): The primary receptor for TGF-β ligands.

-

ALK4 (Activin receptor type-1B): A receptor for Activin and Nodal signals.

-

ALK7 (Nodal receptor type I): Another receptor for Nodal.

Inhibition of these receptors prevents the phosphorylation and subsequent activation of the downstream signaling mediators, SMAD2 and SMAD3.[1][2][3] The non-phosphorylated SMAD2/3 cannot form a complex with SMAD4, translocate to the nucleus, or regulate the transcription of target genes involved in differentiation and cell cycle control.[1][3] This blockade of the canonical TGF-β/Activin/Nodal signaling pathway is fundamental to the effects of A-83-01 on stem cells. Notably, A-83-01 is more potent than the commonly used ALK5 inhibitor, SB431542.[2][3]

Signaling Pathway Diagram

Quantitative Data

The efficacy of A-83-01 has been quantified through various assays, primarily focusing on its inhibitory concentration and impact on gene expression.

| Parameter | Target Receptor | IC50 Value (nM) | Reference |

| Inhibitory Concentration | ALK5 (TGF-βRI) | 12 | [1][2][4] |

| ALK4 (ActRI) | 45 | [1][2][4] | |

| ALK7 (NodalRI) | 7.5 | [1][2][4] |

| Application | Cell Type | Effect of A-83-01 | Quantitative Change | Reference |

| Maintenance of Pluripotency | Human iPSCs | Upregulation of pluripotency markers | Increased expression of NANOG, OCT4, SOX2 | [5] |

| Hematopoietic Stem Cell Expansion | Murine HSPCs | Promotes expansion of LSK cells | 3800-fold expansion of LSK cells | [6] |

| Endometrial Mesenchymal Stem Cell Proliferation | Human eMSCs | Increased cell viability | Dose-dependent increase, maximal effect at 1 µM | [5] |

| Cardiomyocyte Differentiation | Murine Nkx2.5+ cardiomyoblasts | Increased expression of cardiac markers | Increased expression of TnT and Gata4 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of A-83-01 in stem cell culture. The following protocols are synthesized from multiple sources to provide a comprehensive guide.

Preparation of A-83-01 Stock Solution

-

Reconstitution: A-83-01 is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile DMSO. For example, to create a 10 mM stock solution, add 1.18 ml of DMSO to 5 mg of A-83-01 powder.[8]

-

Solubility: A-83-01 is soluble in DMSO up to 50 mM.[1]

-

Storage: Store the lyophilized powder at -20°C. Once reconstituted, aliquot the stock solution into single-use volumes and store at -20°C for up to 2-6 months to prevent loss of potency and avoid repeated freeze-thaw cycles.[2][8]

Maintenance of Human Induced Pluripotent Stem Cells (iPSCs)

This protocol describes the use of A-83-01 to maintain the undifferentiated state of iPSCs.

-

Cell Culture Medium: Prepare a suitable iPSC maintenance medium (e.g., mTeSR™1 or E8™ medium).

-

A-83-01 Supplementation: On the day of use, thaw an aliquot of the A-83-01 stock solution and add it to the cell culture medium to a final concentration of 0.5 µM to 1 µM.

-

Cell Seeding: Plate the iPSCs on a suitable matrix-coated culture dish (e.g., Matrigel or Vitronectin).

-

Culture Maintenance: Culture the cells at 37°C in a 5% CO2 incubator. Change the medium daily with fresh medium containing A-83-01.

-

Passaging: Passage the cells as needed, typically every 4-6 days, when the colonies reach the appropriate size and density.

Expansion of Hematopoietic Stem and Progenitor Cells (HSPCs)

This protocol details the use of A-83-01 in a cytokine cocktail to expand murine HSPCs.

-

Base Medium: Use a suitable base medium for HSPC culture, such as IMDM supplemented with 10% FBS.

-

Cytokine and Small Molecule Cocktail: Supplement the base medium with the following:

-

Stem Cell Factor (SCF)

-

Interleukin-3 (IL-3)

-

FMS-like Tyrosine Kinase 3 Ligand (FLT3-L)

-

Interleukin-11 (IL-11)

-

A-83-01 (final concentration of 0.5 µM)

-

Pomalidomide

-

UM171

-

-

Cell Culture: Culture purified LSK SLAM cells in the prepared medium.

-

Analysis: Monitor the expansion of LSK cells and the inhibition of differentiation into mature lineages (e.g., mast cells) over time using flow cytometry.[6]

Directed Differentiation of Cardiomyocytes from iPSCs

This protocol outlines a general workflow for inducing cardiomyocyte differentiation, where A-83-01 can be a component of the differentiation cocktail.

-

iPSC Culture: Maintain iPSCs in an undifferentiated state as described above.

-

Mesoderm Induction: To initiate differentiation, replace the maintenance medium with a mesoderm induction medium. This often involves the activation of Wnt signaling (e.g., using CHIR99021) and may include A-83-01 to suppress alternative fates.

-

Cardiac Progenitor Specification: After mesoderm induction, switch to a cardiac specification medium. This medium may contain inhibitors of Wnt signaling (e.g., IWP2) and other factors to guide differentiation towards a cardiac lineage.

-

Cardiomyocyte Maturation: Culture the differentiating cells in a cardiomyocyte maturation medium to promote the development of mature, beating cardiomyocytes.

-

Characterization: Verify the differentiation efficiency by assessing the expression of cardiac-specific markers such as TNNT2 and NKX2-5 via immunofluorescence or qPCR.

Experimental Workflows

Visualizing experimental workflows provides a clear understanding of how A-83-01 is integrated into multi-step procedures.

iPSC Reprogramming and Maintenance Workflow

Directed Differentiation Workflow Example: Cardiomyocytes

References

- 1. TGFβ Inhibitor A83-01 Enhances Murine HSPC Expansion for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.amsbio.com [resources.amsbio.com]

- 3. miltenyibiotec.com [miltenyibiotec.com]

- 4. TGF β Inhibitor A83-01 Enhances Murine HSPC Expansion for Gene Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Transforming Growth Factor-β Receptor signaling promotes culture expansion of undifferentiated human Endometrial Mesenchymal Stem/stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological inhibition of TGFβ receptor improves Nkx2.5 cardiomyoblast-mediated regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A 83-01 | Cell Signaling Technology [cellsignal.com]

A-83-01: A Technical Guide to TGF-β Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of A-83-01, a potent small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. This document details the mechanism of action, quantitative data, experimental protocols, and visual representations of the core signaling pathways and experimental workflows.

Core Concept: Inhibition of TGF-β Signaling

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis.[2][3] The pathway is initiated by the binding of a TGF-β superfamily ligand to a type II receptor, which then recruits and phosphorylates a type I receptor.[1] This activated type I receptor, a serine/threonine kinase, proceeds to phosphorylate receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[4][5] These phosphorylated R-SMADs then form a complex with the common mediator SMAD4, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes.[1][4][5]

A-83-01 is a small molecule inhibitor that selectively targets the ATP-binding site of the TGF-β type I receptor serine/threonine kinases, also known as Activin Receptor-Like Kinases (ALKs).[3][6] By inhibiting these kinases, A-83-01 effectively blocks the phosphorylation of SMAD2 and SMAD3, thereby preventing the downstream signaling cascade.[6]

Mechanism of Action of A-83-01

A-83-01 is a potent inhibitor of the TGF-β type I receptors ALK5 (TGF-βRI), ALK4 (Activin receptor type IB), and ALK7 (Nodal receptor).[7][8][9][10][11][12] Its inhibitory action prevents the TGF-β-induced epithelial-to-mesenchymal transition (EMT), a process critical in cancer progression and metastasis.[3][6] Notably, A-83-01 demonstrates high selectivity, showing little to no inhibitory effect on bone morphogenetic protein (BMP) type I receptors (ALK1, ALK2, ALK3, and ALK6) or other kinases like p38 MAPK and ERK.[6][8]

Signaling Pathway of TGF-β and Inhibition by A-83-01

References

- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 2. TGF Beta Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. agscientific.com [agscientific.com]

- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rndsystems.com [rndsystems.com]

- 9. stemcell.com [stemcell.com]

- 10. A 83-01 | ALK5 Inhibitor IV | ALK inhibitor | TargetMol [targetmol.com]

- 11. apexbt.com [apexbt.com]

- 12. selleckchem.com [selleckchem.com]

The Role of A-83-01 in Organoid Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-83-01 is a small molecule inhibitor that has become an indispensable tool in the field of organoid culture. Its targeted inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway is critical for the establishment, maintenance, and expansion of various organoid models. This technical guide provides an in-depth overview of the function of A-83-01, its mechanism of action, and its application in organoid culture, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Mechanism of Action: Potent and Selective Inhibition of the TGF-β Pathway

A-83-01 is a potent inhibitor of the TGF-β type I receptor serine/threonine kinase, also known as Activin Receptor-Like Kinase 5 (ALK5)[1][2]. It also exhibits inhibitory activity against other members of the TGF-β superfamily type I receptors, namely ALK4 and ALK7[3][4][5]. The primary mechanism of action of A-83-01 is the blockage of the phosphorylation of Smad2 and Smad3, downstream effector proteins in the TGF-β signaling cascade[1][6]. This inhibition effectively halts the signal transduction that would otherwise lead to cellular responses such as differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT)[1][3][6]. By preventing these processes, A-83-01 helps to maintain the self-renewal capacity of stem cells within the organoid culture, promoting their expansion in an undifferentiated state[7].

Quantitative Data: Potency and Specificity

The inhibitory activity of A-83-01 has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against its target receptors.

| Target Receptor | IC50 Value (nM) | Reference(s) |

| ALK5 (TGF-βRI) | 12 | [3][4][5] |

| ALK4 (Activin receptor type IB) | 45 | [3][4][5] |

| ALK7 (Nodal receptor) | 7.5 | [3][4][5] |

A-83-01 has been shown to be more potent than another commonly used ALK5 inhibitor, SB-431542 (IC50 = 94 nM for ALK5)[1]. Studies have indicated that A-83-01 is five to ten times more potent than SB-431542 in inhibiting TGF-β-induced transcription[6].

The TGF-β Signaling Pathway and A-83-01 Inhibition

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor (e.g., ALK5). The activated type I receptor subsequently phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads form a complex with a common-mediator Smad (Co-Smad), Smad4. This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular processes. A-83-01 acts by directly inhibiting the kinase activity of the type I receptor, thereby preventing the initial phosphorylation of Smad2/3 and blocking the entire downstream signaling cascade.

Applications of A-83-01 in Organoid Culture

A-83-01 is a crucial component in the culture media for a wide range of organoids, including those derived from the liver, prostate, and mammary gland[3]. Its primary functions in these cultures are to:

-

Promote Stem Cell Self-Renewal: By inhibiting differentiation signals, A-83-01 helps maintain a population of stem and progenitor cells, which is essential for the long-term expansion and passaging of organoids[7].

-

Prevent Epithelial-to-Mesenchymal Transition (EMT): EMT is a process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype. This can be detrimental to the integrity and proper development of epithelial-derived organoids. A-83-01 effectively blocks TGF-β-induced EMT[1][3][6].

-

Enhance Organoid Formation and Growth: In some contexts, the inhibition of TGF-β signaling by A-83-01 can stimulate the formation and growth of organoids[8]. For example, in colon organoid cultures, A-83-01 has been shown to stimulate colonosphere formation.

Experimental Protocols

The following are generalized protocols for the use of A-83-01 in organoid culture. Specific concentrations and media components may need to be optimized for different organoid types and research applications.

Preparation of A-83-01 Stock Solution

-

Reconstitution: A-83-01 is typically supplied as a lyophilized powder. To prepare a stock solution, dissolve the powder in sterile DMSO to a final concentration of 10 mM.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

General Protocol for Human Liver Organoid Culture

This protocol is adapted from established methods for human liver organoid culture[9][10][11].

Liver Organoid Expansion Medium (EM) Formulation:

| Component | Final Concentration |

| Advanced DMEM/F12 | - |

| B-27 Supplement (without Vitamin A) | 1x |

| N-2 Supplement | 1x |

| N-Acetylcysteine | 1.25 mM |

| Gastrin | 10 nM |

| EGF | 50 ng/mL |

| R-spondin 1 | 1 µg/mL |

| FGF10 | 100 ng/mL |

| Noggin | 100 ng/mL |

| HGF | 25 ng/mL |

| Forskolin | 10 µM |

| A-83-01 | 5 µM |

| Penicillin-Streptomycin | 1x |

Experimental Workflow:

Detailed Steps:

-

Tissue Isolation and Digestion: Isolate human liver tissue and digest it into single cells or small cell clusters using an appropriate enzymatic digestion protocol (e.g., with collagenase and dispase).

-

Embedding in Extracellular Matrix: Resuspend the cell pellet in a basement membrane matrix such as Matrigel.

-

Plating: Plate droplets of the cell-Matrigel suspension into pre-warmed culture plates to form "domes".

-

Addition of Medium: After the Matrigel has solidified, add the pre-warmed Liver Organoid Expansion Medium containing 5 µM A-83-01.

-

Incubation: Culture the organoids in a humidified incubator at 37°C with 5% CO2.

-

Medium Changes: Refresh the culture medium every 2-3 days.

-

Passaging: Once the organoids have grown to a sufficient size, they can be passaged by mechanically or enzymatically disrupting them and re-plating them in fresh Matrigel.

-

Analysis: Organoids can be harvested at different time points for various downstream analyses, such as RNA sequencing, immunohistochemistry, or drug screening assays.

Application in Prostate and Mammary Organoid Culture

A-83-01 is also a key component in the culture of prostate and mammary organoids. In prostate organoid culture, A-83-01 is used to promote the proliferation of prostate epithelial cells and maintain long-term growth[8]. Similarly, in mammary organoid culture, the inhibition of TGF-β signaling by A-83-01 is important for maintaining the luminal progenitor state and preventing myoepithelial differentiation. The general principles of the experimental workflow described above are applicable, with adjustments to the specific media components and growth factors required for these tissue types.

Conclusion

A-83-01 is a powerful and selective inhibitor of the TGF-β signaling pathway that plays a pivotal role in the successful culture of a wide variety of organoids. Its ability to promote stem cell self-renewal and prevent unwanted differentiation and EMT makes it an essential reagent for researchers and scientists in basic research and drug development. The detailed understanding of its mechanism of action and the application of optimized protocols are key to leveraging the full potential of organoid technology.

References

- 1. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A 83-01 | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]

- 3. stemcell.com [stemcell.com]

- 4. A 83-01 | ALK5 Inhibitor IV | ALK inhibitor | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Transforming Growth Factor-β Receptor signaling promotes culture expansion of undifferentiated human Endometrial Mesenchymal Stem/stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of Organoid Models in Prostate Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 10. Guidelines for Manufacturing and Application of Organoids: Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.rndsystems.com [resources.rndsystems.com]

A-83-01: A Technical Guide to its Role in Inhibiting Epithelial-to-Mesenchymal Transition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epithelial-to-Mesenchymal Transition (EMT) is a fundamental biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory, mesenchymal phenotype. While crucial for embryonic development, EMT is also implicated in pathological conditions, notably in cancer progression and fibrosis. The Transforming Growth factor-β (TGF-β) signaling pathway is a primary driver of EMT. A-83-01 has emerged as a potent and selective small molecule inhibitor of this pathway, making it an invaluable tool for research and a potential therapeutic agent. This guide provides an in-depth overview of A-83-01's mechanism of action, its role in modulating EMT, and detailed protocols for its application in experimental settings.

Mechanism of Action: Inhibition of the Canonical TGF-β/Smad Pathway

A-83-01 exerts its function by selectively targeting the kinase activity of TGF-β superfamily type I receptors, also known as activin receptor-like kinases (ALKs).[1] Specifically, it is a potent inhibitor of ALK5 (the TGF-β type I receptor), ALK4 (the activin/nodal type IB receptor), and ALK7 (the nodal type I receptor).[2]

The canonical TGF-β signaling cascade begins when a TGF-β ligand binds to its type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor, ALK5. The activated ALK5 kinase subsequently phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[3][4] These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of genes that drive the EMT program, such as Snail, Slug, and Twist.[5][6]

A-83-01 directly blocks the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of Smad2 and Smad3.[1][7] This action halts the entire downstream signaling cascade, thereby inhibiting the TGF-β-induced transcriptional changes that lead to EMT.[1][3] Notably, A-83-01 has minimal effect on bone morphogenetic protein (BMP) signaling pathways, p38 MAPK, or extracellular regulated kinase at effective concentrations, highlighting its selectivity.[1][8]

Quantitative Data: Inhibitory Potency

A-83-01 is recognized for its high potency, which is often more effective than other inhibitors like SB-431542.[1] Its inhibitory concentration (IC50) values have been well-characterized against its primary targets.

| Target Kinase | Receptor Type | Function | IC50 Value (nM) | Reference(s) |

| ALK5 | TGF-β Type I Receptor | Mediates TGF-β signaling | 12 | [9][10] |

| ALK4 | Activin/Nodal Type IB Receptor | Mediates Activin/Nodal signaling | 45 | [9][10] |

| ALK7 | Nodal Type I Receptor | Mediates Nodal signaling | 7.5 | [9][10] |

Experimental Protocols: Investigating EMT Inhibition

Herein are generalized protocols for inducing and inhibiting EMT in vitro using A-83-01. These methodologies are based on established experimental practices.[3][9][11]

Experimental Workflow Overview

Materials and Reagents

-

Cell Line: An appropriate epithelial cell line (e.g., NMuMG, HaCaT, MCF10A, Caco-2).

-

Culture Medium: DMEM or relevant medium supplemented with 10% FBS, penicillin/streptomycin.

-

Inducer: Recombinant Human TGF-β1 (stock solution at 10-20 µg/mL in sterile 4 mM HCl with 0.1% BSA).

-

Inhibitor: A-83-01 (stock solution at 10-50 mM in DMSO).

-

Vehicle Controls: DMSO for A-83-01; 4 mM HCl with 0.1% BSA for TGF-β1.

-

Analysis Reagents: RIPA buffer, protease/phosphatase inhibitors, antibodies for Western Blot and Immunofluorescence (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-pSmad2), RNA extraction kits, and qPCR reagents.

Cell Culture and Treatment Protocol

-

Seeding: Plate epithelial cells in 6-well or 12-well plates at a density that allows them to reach 60-70% confluency on the day of treatment.

-

Pre-treatment: Approximately 24 hours after seeding, replace the medium. For inhibitor groups, pre-treat the cells with A-83-01 (final concentration typically 0.5 - 1.0 µM) for 1-2 hours.[3][9] This allows the inhibitor to enter the cells before the signaling pathway is activated.

-

Induction: Add TGF-β1 to the relevant wells to a final concentration of 1-10 ng/mL. Ensure the final concentration of the vehicle (DMSO) does not exceed 0.1% in any well.

-

Incubation: Culture the cells for 48 to 72 hours to allow for the full development of the EMT phenotype.

-

Observation: Monitor morphological changes daily using a phase-contrast microscope. TGF-β-treated cells are expected to transition from a cobblestone-like epithelial morphology to an elongated, spindle-like mesenchymal morphology, while cells co-treated with A-83-01 should retain their epithelial shape.[3]

Downstream Analysis Methods

A. Western Blot Analysis (Protein Expression)

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against EMT markers (E-cadherin, N-cadherin, Vimentin) and signaling components (p-Smad2, total Smad2). Use an antibody against a housekeeping protein (e.g., GAPDH) for loading control.

-

Detection: Use HRP-conjugated secondary antibodies and an ECL substrate for detection.

-

Expected Outcome: TGF-β treatment will decrease E-cadherin and increase N-cadherin, Vimentin, and p-Smad2 levels. A-83-01 co-treatment will reverse these changes.[11]

-

B. Immunofluorescence (Morphology and Protein Localization)

-

Fixation & Permeabilization: Grow cells on glass coverslips. After treatment, wash with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.25% Triton X-100.

-

Staining: Block with 1% BSA and incubate with primary antibodies (e.g., anti-E-cadherin, anti-Vimentin).

-

Visualization: Use fluorescently-labeled secondary antibodies and a nuclear counterstain like DAPI.

-

Imaging: Acquire images using a fluorescence or confocal microscope.

-

Expected Outcome: Observe changes in cell morphology and the localization of proteins. For example, E-cadherin staining at cell-cell junctions will be lost with TGF-β treatment but preserved with A-83-01 co-treatment.[12]

-

Applications in Research and Drug Development

The ability of A-83-01 to potently and selectively inhibit a key driver of EMT gives it broad utility:

-

Cancer Research: EMT is a critical process in cancer metastasis, allowing tumor cells to invade surrounding tissues and enter circulation. A-83-01 is used to study the mechanisms of metastasis and to evaluate the potential of TGF-β pathway inhibition as an anti-cancer strategy.[1][5][13][14] It can also enhance the efficacy of other cancer therapies by preventing treatment-induced EMT.[13]

-

Stem Cell Biology: The TGF-β/Activin/Nodal pathway is crucial for maintaining pluripotency and directing cell fate. A-83-01 is widely used in protocols for the generation and maintenance of induced pluripotent stem cells (iPSCs) by inhibiting spontaneous differentiation.[2][7]

-

Fibrosis Research: Pathological EMT contributes to organ fibrosis. A-83-01 can be used in in vitro and in vivo models to investigate the role of TGF-β in fibrotic diseases and to test anti-fibrotic therapies.[11]

Conclusion

A-83-01 is a cornerstone small molecule for studying the epithelial-to-mesenchymal transition. Its well-defined mechanism of action—the potent and selective inhibition of ALK4/5/7 receptors—provides researchers with a precise tool to dissect the TGF-β signaling pathway. By blocking Smad2/3 phosphorylation, A-83-01 effectively prevents the complex cellular reprogramming that constitutes EMT, making it indispensable for research in oncology, regenerative medicine, and fibrosis. The methodologies outlined in this guide provide a framework for leveraging A-83-01 to advance our understanding of EMT and develop novel therapeutic interventions.

References

- 1. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Smad Signaling in Skeletal Development and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RETRACTED ARTICLE: A83-01 inhibits TGF-β-induced upregulation of Wnt3 and epithelial to mesenchymal transition in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - Biomarkers for epithelial-mesenchymal transitions [jci.org]

- 7. A83-01 Activin/NODAL/TGF-beta Pathway Inhibitor | Small Molecules | Promotes cellular reprogramming of pluripotent stem cells in culture [captivatebio.com]

- 8. bio-gems.com [bio-gems.com]

- 9. selleckchem.com [selleckchem.com]

- 10. A 83-01 | Cell Signaling Technology [cellsignal.com]

- 11. TGF-β receptor I inhibitor may restrict the induction of EMT in inflamed intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. A83-01 inhibits TGF-β-induced upregulation of Wnt3 and epithelial to mesenchymal transition in HER2-overexpressing breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

A-83-01: A Comprehensive Technical Guide to its Target Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinases. Specifically, it targets the Activin Receptor-Like Kinase (ALK) family members ALK5 (TGF-β type I receptor), ALK4 (activin receptor type IB), and ALK7 (nodal receptor type I).[1] By inhibiting these receptors, A-83-01 effectively blocks the canonical Smad signaling pathway, making it a valuable tool for research in areas such as stem cell biology, cancer progression, and fibrosis. This technical guide provides an in-depth overview of the receptor selectivity profile of A-83-01, complete with quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Target Receptor Selectivity Profile

A-83-01 exhibits high affinity for ALK5, ALK4, and ALK7, with significantly lower activity against other related kinases. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Quantitative Data

The following table summarizes the IC50 values of A-83-01 against its primary target receptors as determined by in vitro kinase assays.

| Target Receptor | Common Name | IC50 (nM) | Reference |

| ALK5 | TGF-β Type I Receptor | 12 | [2] |

| ALK4 | Activin Receptor Type IB | 45 | [2] |

| ALK7 | Nodal Receptor Type I | 7.5 | [2] |

A-83-01 has been shown to have weak or no inhibitory activity against other ALK family members, such as ALK1, ALK2, ALK3, and ALK6, as well as other kinases like p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK).[3]

Signaling Pathway

A-83-01 exerts its biological effects by inhibiting the TGF-β/Smad signaling pathway. The canonical pathway is initiated by the binding of a TGF-β superfamily ligand (e.g., TGF-β, Activin, Nodal) to a type II receptor, which then recruits and phosphorylates a type I receptor (ALK4, ALK5, or ALK7). This phosphorylation event activates the kinase domain of the type I receptor, which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. The phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular processes.

References

The Selective ALK4/5/7 Inhibitor A-83-01: A Technical Guide to its Effects on Smad2/3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor A-83-01 and its effects on the Transforming Growth Factor-β (TGF-β) signaling pathway, with a specific focus on the phosphorylation of Smad2 and Smad3 (Smad2/3). This document details the mechanism of action of A-83-01, presents quantitative data on its inhibitory activity, and provides comprehensive experimental protocols for assessing its impact on Smad2/3 phosphorylation.

Introduction to A-83-01 and the TGF-β/Smad Pathway

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis. A key signal transduction cascade in this pathway involves the phosphorylation of the receptor-regulated Smads (R-Smads), Smad2 and Smad3, by the type I TGF-β receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[1]

A-83-01 is a potent and selective small molecule inhibitor of the TGF-β type I receptor serine/threonine kinases ALK5, ALK4 (an activin type IB receptor), and ALK7 (a nodal type I receptor).[2][3] By inhibiting these kinases, A-83-01 effectively blocks the downstream phosphorylation of Smad2 and Smad3, thereby inhibiting TGF-β-mediated cellular responses.[2][3]

Mechanism of Action of A-83-01

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII). This binding recruits and phosphorylates the type I receptor, ALK5, which in turn phosphorylates the downstream effector proteins Smad2 and Smad3 at their C-terminal SXS motifs. Phosphorylated Smad2 and Smad3 then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.[1]

A-83-01 acts as an ATP-competitive inhibitor of the kinase domains of ALK4, ALK5, and ALK7. This inhibition prevents the phosphorylation of Smad2 and Smad3, halting the signal transduction cascade.

Quantitative Data on A-83-01 Activity

The inhibitory potency of A-83-01 has been quantified in various assays. The following tables summarize the key data regarding its efficacy.

Table 1: Inhibitory Potency (IC50) of A-83-01 against ALK Receptors

| Target Receptor | Assay Type | IC50 (nM) | Reference |

| ALK5 (TGFβRI) | Transcriptional Reporter Assay | 12 | [2] |

| ALK4 (Activin Receptor) | Transcriptional Reporter Assay | 45 | [2] |

| ALK7 (Nodal Receptor) | Transcriptional Reporter Assay | 7.5 | [2] |

Table 2: Dose-Dependent Inhibition of TGF-β-Induced Smad2/3 Phosphorylation by A-83-01

| Cell Line | A-83-01 Concentration (µM) | Inhibition of p-Smad2/3 (%) | Reference |

| HaCaT | 1 | Complete Inhibition | [3] |

| SKBR3 | Not specified | Complete Blockade | [4] |

| MEFs | Not specified | Blocked TGF-β induced phosphorylation | [5] |

Note: Quantitative percentage inhibition is often presented graphically in the source literature. "Complete Inhibition" or "Blocked" indicates a visually significant reduction to near baseline levels in Western blot analysis.

Table 3: Time-Course of A-83-01-Mediated Inhibition of Smad2/3 Phosphorylation

| Cell Line | A-83-01 Treatment Duration | TGF-β Stimulation | Effect on p-Smad2/3 | Reference |

| MEFs | 1 hour | 1 hour | Blocked phosphorylation | [5] |

| SKBR3 | Pre-treatment | 1 to 24 hours | Inhibited TGF-β-induced pSmad3 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of A-83-01 on Smad2/3 phosphorylation.

Preparation of A-83-01 Stock Solution

A-83-01 is typically supplied as a solid. A stock solution can be prepared as follows:

-

Solvent: Dissolve A-83-01 in dimethyl sulfoxide (DMSO).

-

Concentration: Prepare a high-concentration stock solution, for example, 10 mM.

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Western Blotting for p-Smad2/3

This protocol details the detection of phosphorylated Smad2/3 in cell lysates.

Materials:

-

Cell culture reagents

-

A-83-01 stock solution

-

Recombinant TGF-β1

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2/3, anti-total Smad2/3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

-

Serum Starvation (Optional): To reduce basal levels of Smad2/3 phosphorylation, serum-starve the cells for 4-24 hours.

-

A-83-01 Treatment: Pre-incubate cells with the desired concentrations of A-83-01 or vehicle (DMSO) for a specified time (e.g., 1 hour).

-

TGF-β Stimulation: Add TGF-β1 to the media to a final concentration of 1-10 ng/mL and incubate for 15-60 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

-

SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-polyacrylamide gel electrophoresis.

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Smad2/3, total Smad2/3, and a loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize p-Smad2/3 levels to total Smad2/3 and the loading control.

Immunofluorescence for p-Smad2/3 Nuclear Translocation

This protocol allows for the visualization of p-Smad2/3 localization within the cell.

Materials:

-

Cells cultured on coverslips or in imaging-compatible plates

-

A-83-01 stock solution

-

Recombinant TGF-β1

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA in PBST)

-

Primary antibody: anti-phospho-Smad2/3

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

Protocol:

-

Cell Treatment: Treat cells with A-83-01 and/or TGF-β1 as described in the Western blotting protocol.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with anti-p-Smad2/3 primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBST and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash with PBST and incubate with DAPI for 5 minutes to stain the nuclei.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Luciferase Reporter Assay for TGF-β Signaling

This assay quantifies the transcriptional activity of the Smad pathway.

Materials:

-

Cells suitable for transfection (e.g., HEK293T, HaCaT)

-

A TGF-β/Smad-responsive luciferase reporter plasmid (e.g., containing Smad Binding Elements, SBEs)

-

A control plasmid for normalization (e.g., Renilla luciferase)

-

Transfection reagent

-

A-83-01 stock solution

-

Recombinant TGF-β1

-

Luciferase assay reagent

Protocol:

-

Transfection: Co-transfect cells with the SBE-luciferase reporter plasmid and the control plasmid.

-

Cell Treatment: After 24 hours, pre-treat the cells with A-83-01 for 1 hour, followed by stimulation with TGF-β1 for 18-24 hours.

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Analysis: Normalize the SBE-luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Conclusion

A-83-01 is a valuable research tool for the specific and potent inhibition of the TGF-β/Smad signaling pathway. Its well-characterized mechanism of action, focused on the inhibition of ALK4, ALK5, and ALK7, leads to a direct and quantifiable reduction in Smad2/3 phosphorylation. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the role of TGF-β signaling in various biological and pathological contexts and to explore the therapeutic potential of its inhibition.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RETRACTED ARTICLE: A83-01 inhibits TGF-β-induced upregulation of Wnt3 and epithelial to mesenchymal transition in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Constitutively Active SMAD2/3 Are Broad-Scope Potentiators of Transcription-Factor-Mediated Cellular Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

A-83-01: A Potent Inhibitor of TGF-β Signaling with Anti-Proliferative Effects on Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptors, specifically targeting Activin Receptor-Like Kinase 4 (ALK4), ALK5, and ALK7.[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[3][4] Dysregulation of this pathway is a hallmark of many cancers, where it can paradoxically switch from a tumor-suppressive to a tumor-promoting role, facilitating cancer cell proliferation, invasion, and metastasis.[3][4] A-83-01's ability to block this pathway at a key nodal point makes it a valuable tool for cancer research and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of the impact of A-83-01 on cancer cell proliferation, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols.

Mechanism of Action: Inhibition of the TGF-β/SMAD Signaling Pathway

A-83-01 exerts its anti-proliferative effects by directly inhibiting the kinase activity of ALK4, ALK5, and ALK7.[1][2] In the canonical TGF-β signaling pathway, the binding of TGF-β ligands to the type II receptor (TGFβRII) leads to the recruitment and phosphorylation of the type I receptor (TGFβRI/ALK5). This activation of ALK5 initiates a downstream signaling cascade by phosphorylating the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[3][4] Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell cycle control and proliferation.[3][4]

A-83-01 competitively binds to the ATP-binding site of the ALK4, ALK5, and ALK7 kinases, preventing the phosphorylation of SMAD2 and SMAD3.[4] This blockade of SMAD signaling effectively abrogates the downstream effects of TGF-β, including its pro-proliferative and pro-metastatic functions in cancer cells.[3][4]

Quantitative Data

The inhibitory potency of A-83-01 has been quantified through various in vitro assays. The following tables summarize the key quantitative data regarding its kinase inhibitory activity and its effects on cancer-related processes.

Table 1: Kinase Inhibitory Activity of A-83-01

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| ALK5 (TGFβRI) | 12 | Cell-free kinase assay | [5] |

| ALK4 (ActR-IB) | 45 | Cell-free kinase assay | [5] |

| ALK7 | 7.5 | Cell-free kinase assay | [5] |

Table 2: Effect of A-83-01 on TGF-β-Induced Transcriptional Activity

| Cell Line | Reporter Construct | Effect | IC50 (nM) | Reference |

| Mv1Lu | TGF-β-responsive | Inhibition of ALK5-induced transcription | 12 | [1] |

| R4-2 | TGF-β-responsive | Inhibition of ALK4-induced transcription | 45 | [1] |

| R4-2 | TGF-β-responsive | Inhibition of ALK7-induced transcription | 7.5 | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. stemcell.com [stemcell.com]

- 3. agscientific.com [agscientific.com]

- 4. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]

A-83-01: A Key Regulator in the Maintenance of iPSC Pluripotency

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Induced pluripotent stem cells (iPSCs) hold immense promise for regenerative medicine, disease modeling, and drug discovery due to their ability to self-renew and differentiate into various cell types. Maintaining the pluripotent state of iPSCs in vitro is a critical challenge, as spontaneous differentiation can compromise experimental outcomes. The small molecule A-83-01 has emerged as a crucial component in iPSC culture media, playing a pivotal role in preserving pluripotency. This technical guide provides a comprehensive overview of the role of A-83-01 in iPSC maintenance, including its mechanism of action, detailed experimental protocols, and quantitative data to support its application.

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

A-83-01 is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinases, specifically ALK4, ALK5, and ALK7. The TGF-β signaling pathway is known to promote differentiation, particularly towards mesodermal and endodermal lineages. By inhibiting these receptors, A-83-01 effectively blocks the downstream phosphorylation of Smad2, a key step in the canonical TGF-β signaling cascade.[1][2][3] This inhibition helps to suppress differentiation signals and maintain the expression of core pluripotency factors such as OCT4, SOX2, and NANOG, thereby sustaining the undifferentiated state of iPSCs.[1][4][5]

Quantitative Data on A-83-01

The efficacy of A-83-01 is demonstrated by its low inhibitory concentrations (IC50) for its target receptors. Its use in iPSC culture is typically within a specific concentration range to ensure optimal maintenance of pluripotency without inducing cytotoxicity.

| Parameter | Value | Reference |

| IC50 for ALK4 | 45 nM | [2] |

| IC50 for ALK5 | 12 nM | [2] |

| IC50 for ALK7 | 7.5 nM | [2] |

| Typical Working Concentration in iPSC Culture | 0.5 - 2 µM | [6][7] |

Experimental Protocols

Consistent and reproducible experimental protocols are essential for successful iPSC culture. The following sections provide detailed methodologies for maintaining iPSCs using A-83-01 and for verifying their pluripotent state.

Feeder-Free iPSC Maintenance Protocol with A-83-01

This protocol describes the routine culture of iPSCs on a Matrigel-coated surface in a chemically defined medium supplemented with A-83-01.

Materials:

-

Human iPSCs

-

Matrigel hESC-qualified Matrix

-

DMEM/F-12 Medium

-

Essential 8™ (E8™) Medium or mTeSR™1 Medium

-

A-83-01 (stock solution in DMSO)

-

ROCK inhibitor (e.g., Y-27632)

-

DPBS (without Ca2+ and Mg2+)

-

Gentle cell dissociation reagent (e.g., ReLeSR™, Versene)

-

6-well tissue culture plates

Procedure:

-

Plate Coating:

-

Thaw Matrigel on ice.

-

Dilute Matrigel 1:100 in cold DMEM/F-12 medium.

-

Coat the wells of a 6-well plate with the diluted Matrigel solution (1 mL/well).

-

Incubate the plate at 37°C for at least 1 hour before use.

-

-

iPSC Culture Medium Preparation:

-

Prepare the basal medium (e.g., E8™ or mTeSR™1) according to the manufacturer's instructions.

-

Add A-83-01 to the basal medium to a final concentration of 0.5 µM.

-

For passaging, supplement the medium with a ROCK inhibitor (e.g., 10 µM Y-27632) to enhance cell survival.

-

-

Daily Cell Maintenance:

-

Aspirate the spent medium from the iPSC culture.

-

Gently add 2 mL of fresh culture medium containing A-83-01 to each well.

-

Incubate the cells at 37°C, 5% CO2.

-

Change the medium daily.

-

-

Passaging iPSCs:

-

When iPSC colonies reach 70-80% confluency, they are ready for passaging.

-

Aspirate the medium and wash the cells once with DPBS.

-

Add 1 mL of gentle cell dissociation reagent per well and incubate at 37°C for 5-8 minutes, or until the edges of the colonies begin to lift.

-

Gently detach the colonies by pipetting with a 1 mL pipette tip.

-

Transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge at 200 x g for 3 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh culture medium containing A-83-01 and ROCK inhibitor.

-

Aspirate the Matrigel from the newly coated plate and plate the iPSC suspension at the desired split ratio (typically 1:6 to 1:12).

-

Gently rock the plate to ensure even distribution of the colonies.

-

The day after passaging, replace the medium with fresh medium containing A-83-01 but without the ROCK inhibitor.

-

Quantitative PCR (qPCR) for Pluripotency Markers

This protocol is used to quantify the expression levels of key pluripotency genes (e.g., OCT4, SOX2, NANOG) to confirm the undifferentiated state of iPSCs cultured with A-83-01.

Materials:

-

iPSC samples (with and without A-83-01 treatment)

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)

-

qPCR instrument

-

Primers for pluripotency markers and a housekeeping gene (e.g., GAPDH)

Procedure:

-

RNA Extraction:

-

Harvest iPSCs and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and qPCR master mix.

-

Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).

-

-

Data Analysis:

-

Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene.

-

Compare the expression levels of pluripotency markers in iPSCs cultured with and without A-83-01.

-

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| OCT4 | GACAACAATGAGAACCTTCAGGAGA | CTGGCGCCGGTTACAGAACCA |

| SOX2 | GCCGAGTGGAAACTTTTGTCG | GGCAGCGTGTACTTATCCTTCTT |

| NANOG | TTTGTGGGCCTGAAGAAAACT | AGGGCTGTCCTGAATAAGCAG |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

Western Blot for Phospho-Smad2

This protocol is used to verify the inhibitory effect of A-83-01 on the TGF-β pathway by detecting the levels of phosphorylated Smad2.

Materials:

-

iPSC samples (with and without A-83-01 treatment, and with/without TGF-β stimulation)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA Protein Assay Kit)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-Smad2, anti-total-Smad2, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Lyse iPSC pellets in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Smad2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total Smad2 and a loading control (e.g., GAPDH) to normalize the results.

-

Conclusion

A-83-01 is an indispensable tool for the maintenance of iPSC pluripotency. Its targeted inhibition of the TGF-β signaling pathway effectively suppresses differentiation cues, allowing for the robust and long-term culture of high-quality, undifferentiated iPSCs. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to successfully incorporate A-83-01 into their iPSC culture workflows, thereby enhancing the reliability and reproducibility of their experimental findings in the dynamic field of stem cell research and development.

References

- 1. qPCR Analysis for Pluripotency Markers for iPSC - Creative Biolabs [creative-biolabs.com]

- 2. researchgate.net [researchgate.net]

- 3. A83-01 Activin/NODAL/TGF-beta Pathway Inhibitor | Small Molecules | Promotes cellular reprogramming of pluripotent stem cells in culture [captivatebio.com]

- 4. Systematic evaluation of markers used for the identification of human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maintenance of hPSCs under Xeno-Free and Chemically Defined Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SMAD2 linker phosphorylation impacts overall survival, proliferation, TGFβ1-dependent gene expression and pluripotency-related proteins in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clellandlab.ucsf.edu [clellandlab.ucsf.edu]

A-83-01 and its Pivotal Role in Cellular Reprogramming: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular reprogramming, the conversion of one specialized cell type into another, holds immense promise for regenerative medicine, disease modeling, and drug discovery. The generation of induced pluripotent stem cells (iPSCs) from somatic cells has been a landmark achievement in this field. Small molecules that can modulate key signaling pathways have emerged as powerful tools to enhance the efficiency and fidelity of this process. This technical guide provides an in-depth exploration of A-83-01, a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, and its critical role in cellular reprogramming. We will delve into its mechanism of action, provide detailed experimental protocols, and present key quantitative data in a structured format to facilitate its application in research and development.

Introduction to A-83-01

A-83-01 is a small molecule that acts as a potent and selective inhibitor of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors.[1][2][3] Specifically, it targets ALK5 (the TGF-β type I receptor), ALK4 (the activin/nodal type IB receptor), and ALK7 (the nodal type I receptor).[1][3][4][5] By inhibiting these kinases, A-83-01 effectively blocks the downstream signaling cascade mediated by Smad proteins, which are key transcription factors involved in a multitude of cellular processes, including differentiation, proliferation, and apoptosis.[1][2][3][6] Its ability to suppress TGF-β signaling has made it an invaluable tool in stem cell biology, particularly in the context of cellular reprogramming where the inhibition of differentiation-inducing pathways is paramount.

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to type II receptors, which then recruit and phosphorylate type I receptors (ALKs). This phosphorylation event activates the kinase domain of the ALK receptor, leading to the phosphorylation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[1][2] These phosphorylated R-Smads then form a complex with a common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes that often promote differentiation and inhibit pluripotency.

A-83-01 exerts its function by competitively inhibiting the ATP-binding site of the ALK4, ALK5, and ALK7 kinase domains.[1][3] This prevents the phosphorylation of Smad2 and Smad3, thereby abrogating the downstream signaling cascade.[1][2][3][6] The inhibition of this pathway is a critical step in overcoming the barriers that prevent somatic cells from reverting to a pluripotent state. By blocking the pro-differentiation signals of the TGF-β pathway, A-83-01 helps to maintain a cellular environment conducive to the establishment and maintenance of pluripotency.

Quantitative Data

The following tables summarize the key quantitative data for A-83-01, providing a quick reference for its potency and typical working concentrations in cellular reprogramming experiments.

Table 1: Inhibitory Activity of A-83-01 [1][3][4][5]

| Target | IC₅₀ (nM) |

| ALK5 (TGF-βR1) | 12 |

| ALK4 (ActR-IB) | 45 |

| ALK7 (NodalR) | 7.5 |

Table 2: Recommended Concentrations for Cellular Reprogramming [7]

| Application | Cell Type | Concentration (µM) | Combination Factors |

| OCT4-mediated Reprogramming | Human Primary Somatic Cells | 0.5 | PD0325901, Sodium Butyrate, PS48 |

| iPSC Generation | Human Fibroblasts | 0.5 - 2 | PD0325901, Thiazovivin |

| iPSC Generation | Rat and Human Fibroblasts | 0.5 | Not specified |

Experimental Protocols

This section provides detailed methodologies for the use of A-83-01 in cellular reprogramming, based on established and cited protocols.

Preparation of A-83-01 Stock Solution

-

Reconstitution: A-83-01 is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile DMSO to a final concentration of 10 mM.[4]

-

Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[4]

Protocol for OCT4-Mediated Reprogramming of Human Primary Somatic Cells[7]

This protocol describes the generation of iPSCs from human primary somatic cells (e.g., neonatal human epidermal keratinocytes - NHEKs) using a single transcription factor, OCT4, in combination with a cocktail of small molecules including A-83-01.

Materials:

-

Human primary somatic cells (e.g., NHEKs)

-

Retrovirus expressing OCT4

-

DMEM/F12 medium

-

Fetal bovine serum (FBS)

-

Basic fibroblast growth factor (bFGF)

-

A-83-01 (stock solution at 10 mM in DMSO)

-

PD0325901 (MEK inhibitor)

-

Sodium Butyrate (HDAC inhibitor)

-

PS48 (a small molecule)

-

Mitomycin-C treated mouse embryonic fibroblasts (MEFs)

-

Human embryonic stem cell (hESC) medium

Procedure:

-

Cell Transduction:

-

Plate human primary somatic cells at an appropriate density.

-

Transduce the cells with a retrovirus carrying the OCT4 gene.

-

-

Initial Reprogramming Phase (First 4 weeks):

-

Two days post-transduction, transfer the cells onto a feeder layer of mitomycin-C treated MEFs.

-

Culture the cells in hESC medium supplemented with the following small molecules:

-

0.5 µM A-83-01

-

0.25 mM Sodium Butyrate

-

5 µM PS48

-

-

Change the medium every other day.

-

-

Maturation Phase (Next 4 weeks):

-

After the initial four weeks, continue to culture the cells in hESC medium supplemented with the initial small molecule cocktail plus the addition of:

-

0.5 µM PD0325901

-

-

Continue to change the medium every other day.

-

-

iPSC Colony Identification and Expansion:

-

Monitor the cultures for the emergence of colonies with hESC-like morphology (typically around 8 weeks).

-

Manually pick the iPSC colonies and transfer them to fresh feeder layers for expansion in standard hESC medium without the small molecules.

-

Characterize the resulting iPSC lines for pluripotency markers and differentiation potential.

-

Visualizations

The following diagrams illustrate the key signaling pathway and a generalized experimental workflow involving A-83-01.

Caption: TGF-β signaling pathway and the inhibitory action of A-83-01.

Caption: Generalized workflow for iPSC generation using A-83-01.

Conclusion

A-83-01 is a cornerstone small molecule in the field of cellular reprogramming. Its potent and specific inhibition of the TGF-β signaling pathway provides a robust method for creating a cellular environment that favors the induction and maintenance of pluripotency. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists aiming to harness the power of A-83-01 in their experimental workflows. As the field of regenerative medicine continues to advance, the precise chemical modulation of cellular fate, exemplified by the use of A-83-01, will undoubtedly play an increasingly vital role in developing novel therapeutic strategies.

References

- 1. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. stemcell.com [stemcell.com]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. store.reprocell.com [store.reprocell.com]

- 6. A83-01 Activin/NODAL/TGF-beta Pathway Inhibitor | Small Molecules | Promotes cellular reprogramming of pluripotent stem cells in culture [captivatebio.com]

- 7. Reprogramming of Human Primary Somatic Cells by OCT4 and Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing A-83-01 for Enhanced Fibroblast to Cardiomyocyte Conversion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct reprogramming of fibroblasts into cardiomyocytes holds immense promise for regenerative medicine and drug discovery. This process, however, is often hindered by low efficiency. A-83-01, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) pathway, has emerged as a key small molecule to significantly enhance the conversion of fibroblasts into functional cardiomyocytes. These application notes provide a comprehensive guide, including detailed protocols and supporting data, for the effective use of A-83-01 in cardiac reprogramming experiments.

A-83-01 functions by inhibiting the TGF-β type I receptor ALK5, as well as ALK4 and ALK7.[1][2][3] This inhibition blocks the downstream phosphorylation of Smad2/3, thereby suppressing pro-fibrotic signaling pathways that are a major barrier to cardiac reprogramming.[1][4] By mitigating the fibrotic response of the starting cell population, A-83-01 facilitates a more efficient transition towards a cardiac cell fate.

Signaling Pathway of A-83-01 in Cardiac Reprogramming

The TGF-β pathway plays a critical role in maintaining fibroblast identity and promoting fibrosis. A-83-01 enhances cardiomyocyte conversion by disrupting this pathway.

Caption: TGF-β signaling pathway and the inhibitory action of A-83-01.

Quantitative Data Summary

The addition of A-83-01 to cardiac reprogramming protocols has been shown to significantly increase the yield of induced cardiomyocytes (iCMs). The following tables summarize key quantitative findings from published studies.

| Reprogramming Cocktail | Cell Type | A-83-01 Concentration | Metric | Control Efficiency | A-83-01 Efficiency | Fold Increase | Reference |

| GHMT | Mouse Embryonic Fibroblasts (MEFs) | 0.5 µM | % α-actinin+ cells | ~34% | ~57% | ~1.7 | [4] |

| GHMT2m | Mouse Embryonic Fibroblasts (MEFs) | 0.5 µM | % α-actinin+ cells | ~42% | ~64% | ~1.5 | [4] |

| GHMT2m | Adult Mouse Tail Tip Fibroblasts (ATTFs) | Not Specified | % cTnT+ or α-actinin+ cells | ~10% | ~20% | 2 | [4] |

| GHMT + miR-1/miR-133 | Mouse Embryonic Fibroblasts (MEFs) | Not Specified | % of cells with cellular contractions | Not Specified | Up to 60% | Not Specified | [5] |

| 9C Cocktail | Human Foreskin Fibroblasts | Not Specified | % αMHC-GFP+ cells | Not Applicable | Up to 6.6 ± 0.4% | Not Applicable | [5] |

Experimental Protocols

Protocol 1: A-83-01 Enhancement of Transcription Factor-Mediated Cardiac Reprogramming

This protocol is adapted from studies using Gata4, Hand2, Mef2c, and Tbx5 (GHMT) to reprogram mouse embryonic fibroblasts (MEFs).[4]

Materials:

-

Mouse Embryonic Fibroblasts (MEFs)

-

Retroviruses expressing Gata4, Hand2, Mef2c, and Tbx5

-

Fibroblast culture medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin

-

Cardiomyocyte culture medium: DMEM/M199 (4:1), 10% FBS, 1% Penicillin-Streptomycin, 1x non-essential amino acids

-

A-83-01 (stock solution in DMSO)[1]

-

Polybrene

-

Gelatin-coated plates

Experimental Workflow:

Caption: Workflow for transcription factor-mediated cardiac reprogramming with A-83-01.

Procedure:

-

Day -1: Plate MEFs on gelatin-coated plates at a density of 5 x 104 cells/cm2 in fibroblast culture medium.

-

Day 0: Infect MEFs with GHMT retroviruses in the presence of 8 µg/mL polybrene.

-

Day 1: Replace the viral-containing medium with fresh cardiomyocyte culture medium.

-

Day 3: Add A-83-01 to the cardiomyocyte culture medium to a final concentration of 0.5 µM. A DMSO vehicle control should be run in parallel.

-

Day 7 onwards: Change the medium every 2 days, replenishing with fresh cardiomyocyte culture medium containing 0.5 µM A-83-01.

-

Day 14-21: Assess reprogramming efficiency by monitoring for spontaneously beating cells and performing immunofluorescence staining for cardiac markers such as cardiac troponin T (cTnT) and α-actinin.

Protocol 2: A-83-01 in a Chemical Cocktail for Cardiac Reprogramming

This protocol outlines the use of A-83-01 as part of a nine-compound cocktail (9C) for the direct chemical reprogramming of human fibroblasts.[5][6]

Materials:

-

Human fibroblasts (e.g., foreskin fibroblasts)

-

Fibroblast culture medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin

-

Basal medium: DMEM/F12 with 20% KnockOut Serum Replacement, 1x non-essential amino acids, 1x GlutaMAX, 0.1 mM β-mercaptoethanol

-

Maturation medium: RPMI 1640 with B27 supplement

-

9C Chemical Cocktail:

-

CHIR99021 (GSK3 inhibitor)

-

A-83-01 (TGF-β inhibitor)

-

BIX01294 (G9a histone methyltransferase inhibitor)

-

AS8351 (HDAC inhibitor)

-

SC1 (Sox2 inducer)

-

Y27632 (ROCK inhibitor)

-

OAC2 (Oct4 inducer)

-

SU16F (PDGFR inhibitor)

-

JNJ10198409 (PDGFR inhibitor)

-

-

Matrigel-coated plates

Experimental Workflow:

Caption: Workflow for purely chemical cardiac reprogramming using a 9C cocktail containing A-83-01.

Procedure:

-

Day -2: Plate human fibroblasts on Matrigel-coated plates in fibroblast culture medium.

-

Day 0 (Stage 1): Replace the medium with basal medium supplemented with the 9C chemical cocktail. The optimal concentration for each small molecule, including A-83-01, should be empirically determined, but a starting point of 0.5 µM for A-83-01 is recommended.

-

Day 4 (Stage 2): Replace the medium with maturation medium. Continue to culture the cells, changing the medium every 2-3 days.

-

Day 30 onwards: Monitor for the appearance of spontaneously beating cell clusters. Analyze the cells for the expression of cardiac-specific markers via immunofluorescence or qPCR.

Troubleshooting and Considerations

-

A-83-01 Solubility and Stability: A-83-01 is typically dissolved in DMSO to make a stock solution.[1] It is recommended to prepare fresh dilutions in culture medium for each use and to protect the stock solution from light.[1]

-

Optimal Concentration: The optimal concentration of A-83-01 may vary depending on the cell type and the other components of the reprogramming cocktail. A concentration range of 0.1 µM to 1 µM is a good starting point for optimization.

-

Timing of Addition: The timing of A-83-01 addition can be critical. In transcription factor-mediated reprogramming, it is often added a few days after viral transduction to allow for initial expression of the reprogramming factors.[4]

-

Purity of Starting Population: The purity of the initial fibroblast population can impact reprogramming efficiency. It is advisable to characterize the starting cells to ensure they are a homogenous population.

-

Off-Target Effects: While A-83-01 is a selective inhibitor, the possibility of off-target effects should be considered. It is good practice to validate key findings with other TGF-β inhibitors, such as SB431542.[4][7]

Conclusion

A-83-01 is a valuable tool for researchers seeking to improve the efficiency of fibroblast to cardiomyocyte conversion. By effectively suppressing pro-fibrotic signaling, A-83-01 lowers a significant barrier to reprogramming, leading to a higher yield of functional, beating cardiomyocytes. The protocols and data presented here provide a solid foundation for the successful incorporation of A-83-01 into cardiac reprogramming workflows, with the potential to accelerate discoveries in cardiac regeneration and disease modeling.

References

- 1. A 83-01 | TGF-βRI inhibitor | Hello Bio [hellobio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. A 83-01 | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]

- 4. High-efficiency reprogramming of fibroblasts into cardiomyocytes requires suppression of pro-fibrotic signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and progress of direct cardiac reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Cardiac Reprogramming: Progress and Promise - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecules for reprogramming and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: A-83-01 for Long-Term iPSC Culture

Introduction

A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway.[1] It is utilized in induced pluripotent stem cell (iPSC) culture to maintain pluripotency, promote self-renewal, and ensure the homogeneity of the cell population during long-term expansion.[2][3] By preventing spontaneous differentiation, A-83-01 is a critical component in many modern iPSC culture media formulations, contributing to more robust and reproducible experimental outcomes.

Mechanism of Action

The TGF-β superfamily plays a crucial role in regulating cell fate decisions, including differentiation. In iPSC culture, activation of this pathway can lead to the loss of pluripotency and differentiation towards mesendodermal lineages. A-83-01 exerts its function by selectively inhibiting the ATP-binding site of the TGF-β type I receptor kinases ALK5 (TGF-βRI), ALK4 (Activin receptor type-1B), and ALK7 (Activin receptor type-1C).[2][4] This inhibition prevents the phosphorylation of downstream signaling mediators, SMAD2 and SMAD3.[3][5] Consequently, the SMAD complexes cannot translocate to the nucleus to activate target gene expression, effectively blocking the differentiation-inducing signals and helping to maintain the undifferentiated state of iPSCs.[4] A-83-01 is noted to be more potent than the commonly used TGF-β inhibitor, SB431542.[2][3]

Quantitative Data

The efficacy of A-83-01 is demonstrated by its low IC₅₀ values against its target receptors and its effective working concentration in cell culture.

Table 1: Inhibitory Activity of A-83-01

| Target Receptor | Alias | IC₅₀ Value (nM) |

|---|---|---|

| ALK5 | TGF-β Type I Receptor | 12[2][4] |

| ALK4 | Activin/Nodal Type I Receptor | 45[2][4] |

| ALK7 | Nodal Type I Receptor | 7.5[2][4][6] |

Table 2: Recommended Concentrations for iPSC Culture

| Application | Recommended Working Concentration | Notes |

|---|---|---|

| Long-Term iPSC Maintenance | 0.5 - 1.0 µM | Optimal concentration may vary by cell line and media formulation. A dose-response experiment is recommended. A maximal effect on proliferation was observed at 1 µM in one study on mesenchymal stem cells.[5] |

| Cellular Reprogramming | 0.5 - 1.0 µM | Often used in combination with other small molecules to enhance efficiency.[1][7] |

Experimental Protocols

Protocol 1: Preparation of A-83-01 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of A-83-01.

Materials:

-

A-83-01 powder (MW: 421.52 g/mol )[3]

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate Solvent Volume: To prepare a 10 mM stock solution from 5 mg of A-83-01 powder, use the following calculation:

-

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Volume (L) = 0.005 g / (0.010 mol/L * 421.52 g/mol ) = 0.001186 L = 1.186 mL

-

-